molecular formula C23H27N5O B2860968 2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097917-58-1

2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2860968
CAS No.: 2097917-58-1
M. Wt: 389.503
InChI Key: FMFMCCPQTYFODA-UHFFFAOYSA-N
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Description

2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Biological Activity

The compound 2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Cyclopenta[c]pyridazine moiety : This component is believed to contribute to the compound's biological activity.
  • Piperidine ring : Known for its role in various pharmacological agents.
  • Tetrahydroquinoline framework : Associated with a variety of biological activities including anti-tumor and anti-inflammatory effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities. The following sections detail its pharmacological effects.

Antimicrobial Activity

Research indicates that the compound has notable antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, it was found that compounds with similar structural motifs showed IC50 values ranging from 1.35 to 2.18 μM . This suggests the potential efficacy of the compound in treating tuberculosis.

Antitumor Activity

The tetrahydroquinoline derivatives have been linked to anti-cancer activities. Compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives exhibited selective inhibition of cancer cell proliferation with IC50 values indicating low toxicity towards normal cells .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityIC50 (μM)Notes
6eAnti-tubercular40.32Significant activity against M. tuberculosis
55Antitumor15Selective for mutant EGFR over wild type
VariousCytotoxicityVariesLow toxicity on HEK-293 cells

Properties

IUPAC Name

2-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c24-14-19-12-17-4-1-2-6-20(17)25-23(19)27-10-8-16(9-11-27)15-28-22(29)13-18-5-3-7-21(18)26-28/h12-13,16H,1-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFMCCPQTYFODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.